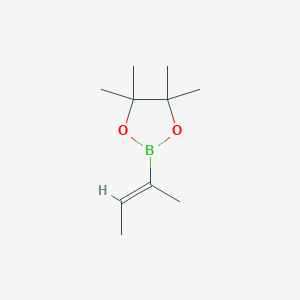![molecular formula C13H21N3O B3167351 2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol CAS No. 919021-34-4](/img/structure/B3167351.png)
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol
Descripción general
Descripción
“2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol”, also known as ABPE or N-(3-Amino-4-(2-hydroxyethyl)-1-piperazine)ethyl-3-nitrobenzamide, is a chemical compound used mainly in scientific research. It is a part of a series of piperazine derivatives that have been prepared for discovering new classes of antimicrobial agents .
Synthesis Analysis
The synthesis of piperazine derivatives, including “2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol”, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol” is characterized by the presence of a piperazine ring, which is an important heterocyclic target in organic synthesis and a useful synthetic intermediate . The piperazine ring is an intricate part of biologically active molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol” include the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to the formation of protected piperazines . The protected piperazines are then deprotected and undergo selective intramolecular cyclization reactions .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol, focusing on six unique fields:
Pharmacological Research
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol is extensively studied for its potential in drug development. Its piperazine moiety is a common structural component in many pharmaceuticals, contributing to the compound’s ability to interact with various biological targets. This makes it a valuable scaffold for designing new therapeutic agents, particularly in the treatment of neurological disorders and cancer .
Neurotransmitter Modulation
This compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine. By influencing these neurotransmitters, it may help in developing treatments for psychiatric and neurological conditions such as depression, anxiety, and schizophrenia . Its ability to cross the blood-brain barrier enhances its potential as a central nervous system-active agent.
Antimicrobial Activity
Research has indicated that derivatives of 2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol possess significant antimicrobial properties. These derivatives can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antibiotics and antifungal agents . This is particularly important in the context of rising antibiotic resistance.
Antidiabetic Agents
The compound’s structure has been explored for its potential in treating diabetes. Studies have shown that piperazine derivatives can act as antidiabetic agents by improving insulin sensitivity and reducing blood glucose levels . This application is crucial given the global prevalence of diabetes and the need for more effective treatments.
Cancer Research
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol and its derivatives are being investigated for their anticancer properties. They have shown the ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines . This makes them promising candidates for developing new chemotherapeutic agents.
Chemical Synthesis and Catalysis
In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool in synthetic chemistry . Additionally, it can serve as a ligand in catalytic processes, enhancing the efficiency of certain chemical transformations.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrimidines and piperazines, have been known to exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .
Mode of Action
Related compounds have been shown to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways related to inflammation and other biological processes .
Result of Action
Related compounds have been shown to exhibit a range of pharmacological effects, including anti-inflammatory effects .
Propiedades
IUPAC Name |
2-[4-[(3-aminophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTHXWVYRWSFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[5-Amino-2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B3167288.png)


![[2-Amino-1-(4-chlorophenyl)ethyl]diethylamine](/img/structure/B3167313.png)

![[2-(3-Cyclopropyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B3167319.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3167326.png)


![2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B3167349.png)
